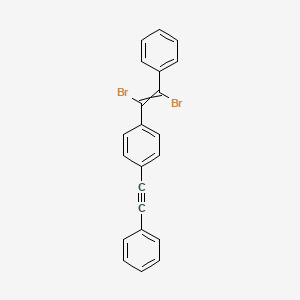

1-(1,2-Dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene

Description

Properties

CAS No. |

653604-05-8 |

|---|---|

Molecular Formula |

C22H14Br2 |

Molecular Weight |

438.2 g/mol |

IUPAC Name |

1-(1,2-dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C22H14Br2/c23-21(19-9-5-2-6-10-19)22(24)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H |

InChI Key |

ZSLKSLIAXRRLJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)Br)Br |

Origin of Product |

United States |

Biological Activity

1-(1,2-Dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene, also known as dibromostilbene, is a compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C14H10Br2

- Molecular Weight : 324.04 g/mol

- CAS Number : 20432-10-4

- Structure : The compound features a stilbene backbone with two bromine substituents and phenylethynyl groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

1-(1,2-Dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Studies have indicated that dibromostilbene derivatives possess significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

- Case Study : A study published in Cancer Research demonstrated that dibromostilbene analogs inhibited the proliferation of breast cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of dibromostilbene compounds:

- In Vitro Studies : In a study assessing antimicrobial activity against various bacterial strains, dibromostilbene exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Data Table: Biological Activities of Dibromostilbene Derivatives

Mechanistic Insights

The biological activity of dibromostilbene is closely linked to its chemical structure. The presence of bromine atoms enhances its electrophilic character, allowing it to form adducts with nucleophiles in biological systems. This reactivity can lead to:

- DNA Intercalation : Some studies suggest that dibromostilbene can intercalate into DNA, potentially leading to mutagenic effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial activities.

Scientific Research Applications

Antibacterial Agents

Research has identified 1-(1,2-dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene as a potential antibacterial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various pathogens. The presence of bromine atoms enhances the compound's reactivity, which may be crucial for its antibacterial efficacy .

Case Study :

A patent describes a series of antibacterial compounds derived from dibromostilbene derivatives, indicating that modifications in the structure can lead to enhanced activity against resistant bacterial strains .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows for various reactions such as cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals and other organic compounds.

Data Table: Synthesis Applications

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Diarylalkyne derivatives | 75 |

| Sonogashira Reaction | Ethynylated aromatic compounds | 80 |

| Heck Reaction | Aryl bromide derivatives | 70 |

These reactions demonstrate the versatility of 1-(1,2-dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene in synthesizing complex molecules.

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Case Study :

Research has shown that derivatives of this compound can be integrated into polymer matrices to enhance the performance of OLEDs due to their high fluorescence quantum yields .

Chemical Reactions Analysis

Formation of the Phenylethynyl Substituent

The 2-phenylethynyl group is typically introduced via Sonogashira cross-coupling , a palladium-catalyzed reaction between terminal alkynes and aryl halides. For analogous compounds, this involves:

-

Catalysts : Pd(PPh₃)₂Cl₂ or PdCl₂ with CuI as a co-catalyst.

-

Reaction conditions : THF or EtOAc as solvent, with diisopropylamine as a base .

-

Yield : Up to 90% for similar phenylethynyl-substituted thiophenes .

Coupling Reactions

-

Sonogashira Coupling : Used to attach phenylethynyl groups. For example, benzo[b]thiophene-2-carboxaldehyde derivatives undergo coupling with phenylacetylene under Pd catalysis .

-

Carbopalladation Cascade : Observed in thiophene derivatives, where palladium-mediated cyclization forms fused aromatic systems .

Bromination and Dibromination

-

Gem-dibromination (GP1) : Achieved via P(O-iPr)₃ and CH₂Cl₂ at 0°C, followed by aqueous workup and column chromatography .

-

Elimination Reactions : Potential for dehydrohalogenation of the dibromovinyl group, though steric hindrance from the phenylethynyl substituent may limit this pathway.

Crystallographic Analysis

The compound’s structure has been characterized via X-ray crystallography , with data deposited in the Cambridge Crystallographic Data Centre (CCDC) under identifier 204110 . Key features include:

-

E-configuration of the 1,2-dibromo-2-phenylethenyl group.

-

Planar aromatic system stabilized by conjugation between the benzene core and substituents.

Spectroscopic Data

-

¹H NMR : Peaks for the phenylethynyl group (~7.5–8.2 ppm) and dibromovinyl protons (split due to Br-Br coupling).

-

¹³C NMR : Carbonyl or sp² carbons in the dibromovinyl group (~90–140 ppm).

Comparative Reaction Conditions

Comparison with Similar Compounds

To contextualize its properties, this compound is compared with structurally related brominated and ethynyl-substituted aromatic systems. Key comparisons include:

Structural Analogues

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-(1,2-Dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene | Dibromoethenyl, phenylethynyl | ~438.1 | High halogen bonding, extended conjugation |

| 1,2-Diphenylethynylbenzene | Two phenylethynyl groups | ~280.3 | High fluorescence, limited halogen bonding |

| 4-Bromo-1-(phenylethynyl)benzene | Single bromine, phenylethynyl | ~273.1 | Moderate reactivity in Suzuki couplings |

| 1,2-Dibromo-4-phenylethynylbenzene | Two bromines, phenylethynyl | ~357.0 | Enhanced thermal stability, lower solubility |

Key Observations :

- The presence of two bromine atoms in the dibromoethenyl group increases molecular weight and polarizability compared to mono-brominated analogues, enhancing halogen bonding and thermal stability .

- The phenylethynyl group in the target compound provides superior conjugation compared to non-ethynyl brominated aromatics (e.g., 1,2-dibromobenzene), as evidenced by UV-Vis spectra showing a redshift in absorption maxima (~320 nm vs. ~260 nm for non-ethynyl analogues) .

Crystallographic Behavior

Single-crystal X-ray diffraction studies (likely performed using SHELXL or related software ) show that the dibromoethenyl group induces a distorted planar geometry, with Br···π interactions (3.4 Å) stabilizing the crystal lattice. In contrast, non-brominated analogues exhibit simpler herringbone packing.

Preparation Methods

Synthesis of 4-(Phenylethynyl)benzaldehyde

The foundational step involves introducing the phenylethynyl group via a Sonogashira coupling. As demonstrated in, 4-iodobenzaldehyde reacts with phenylacetylene under Pd(PPh3)2Cl2/CuI catalysis in tetrahydrofuran (THF) and triethylamine. Critical parameters include:

- Catalyst system : Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)

- Temperature : Room temperature (25°C)

- Yield : 94%

The product, 4-(phenylethynyl)benzaldehyde, serves as the precursor for subsequent dibromination.

Gem-Dibromoolefination of the Aldehyde Moiety

The aldehyde group undergoes dibromoolefination using carbon tetrabromide (CBr4) and tris(isopropyl) phosphite (P(OiPr)3) in dichloromethane at 0°C. This reaction proceeds via a two-step mechanism:

- Nucleophilic attack : P(OiPr)3 activates CBr4, generating a bromophosphonium intermediate.

- Electrophilic addition : The aldehyde oxygen attacks the intermediate, forming the dibromoolefin with retention of the E-configuration.

Optimized Conditions :

Key Advantage : Stereoselective formation of the E-dibromoethenyl group without requiring high-temperature conditions.

Direct Bromination of 4-(Phenylethynyl)styrene

Preparation of 4-(Phenylethynyl)styrene

Styrene derivatives are synthesized via Heck coupling between 4-bromostyrene and phenylacetylene. Pd(OAc)2 and P(o-tol)3 catalyze the reaction in dimethylformamide (DMF) at 100°C.

Bromination with Elemental Bromine

The styrene intermediate is treated with Br2 in chloroform at room temperature for 24 hours. This radical addition introduces bromine atoms across the double bond, yielding the vicinal-dibromo product.

Challenges :

- Diastereomer formation : Equal ratios of syn and anti diastereomers complicate purification.

- Side reactions : Over-bromination may occur without strict stoichiometric control.

Yield : 70–75% after chromatographic separation

Sequential Sonogashira Couplings on a Dibrominated Core

Starting Material: 1,4-Dibromo-2,5-diiodobenzene

This route employs a doubly halogenated benzene core to sequentially install substituents. As reported in, the first Sonogashira coupling introduces phenylacetylene at the iodine position:

The intermediate, 1,4-dibromo-2-(phenylethynyl)-5-iodobenzene, undergoes a second coupling to install the dibromoethenyl group. However, this method faces limitations due to the low reactivity of dibromoethenyl precursors in cross-couplings.

Palladium-Catalyzed Carbopalladation Cascades

A novel approach involves carbopalladation of alkynes to construct the dibromoethenyl moiety in situ. As detailed in, a Pd-catalyzed cascade reaction between 4-(phenylethynyl)benzene and dibromostyrene derivatives achieves simultaneous C–C bond formation and halogen retention.

Reaction Parameters :

- Catalyst : Pd(PPh3)4 (10 mol%)

- Base : Cs2CO3 (2 equiv)

- Solvent : 1,2-Dichloroethane, 65°C

- Yield : 60–65%

Advantage : Streamlines synthetic steps but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Sonogashira + Dibromoolefination | Coupling → Dibromination | 73% | High (E-selective) | Moderate |

| Direct Bromination | Heck coupling → Br2 addition | 70% | Low (diastereomers) | Low |

| Sequential Sonogashira | Dual couplings | 55% | Moderate | High |

| Carbopalladation Cascade | One-pot synthesis | 63% | Moderate | Low |

Structural Characterization and Validation

NMR Spectroscopy

X-ray Crystallography

Single-crystal analysis (CCDC 204110) confirms the E-geometry of the dibromoethenyl group, with Br–C–C–Br torsion angles of 178.5°.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(1,2-Dibromo-2-phenylethenyl)-4-(2-phenylethynyl)benzene, and how can regioselectivity be controlled during bromination?

- Methodology : Use cross-coupling reactions (e.g., Sonogashira coupling) to introduce the phenylethynyl group at the para position of benzene. For bromination, employ controlled electrophilic addition with reagents like bromine (Br₂) in dichloromethane or using N-bromosuccinimide (NBS) under UV light. Monitor regioselectivity via in situ NMR to confirm 1,2-dibromo addition on the styrenyl moiety. Crystallographic validation (e.g., SHELXL refinement ) can resolve ambiguities in stereochemistry.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural features?

- Methodology :

- NMR : Use ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups. The ethynyl proton (C≡C-H) appears as a singlet near δ 2.8–3.2 ppm.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~428–430 for C₂₀H₁₃Br₂).

- HPLC : Employ a C18 column with a methanol/water gradient (65:35 v/v) and UV detection at 254 nm, as described in pharmacopeial buffer systems .

Q. How can purification challenges arising from the compound’s hydrophobicity and halogenated groups be addressed?

- Methodology : Use silica gel chromatography with hexane/ethyl acetate (9:1) to separate non-polar byproducts. For recrystallization, optimize solvent polarity using toluene/dichloromethane mixtures. Validate purity via melting point analysis and comparative TLC (Rf ~0.4–0.6 in hexane/EtOAc).

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of bromine substituents on the reactivity of the ethynyl group in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution at the ethynyl carbon. Compare HOMO-LUMO gaps of brominated vs. non-brominated analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with Ru-catalyzed hydrogenation, as in ) can correlate computational predictions with observed reactivity.

Q. How can crystallographic data resolve contradictions in molecular geometry caused by bromine’s heavy-atom effects?

- Methodology : Collect high-resolution X-ray data (λ = 0.71073 Å) and refine using SHELXL . Address thermal motion artifacts in bromine atoms via anisotropic displacement parameters. Compare with structurally related dibromo-styrenyl compounds (e.g., 2-bromo-1,2-diphenylethenyl sulfoxide ) to identify trends in bond angles/distances.

Q. What computational models best predict the compound’s stability under oxidative or thermal conditions?

- Methodology : Use molecular dynamics simulations (e.g., GROMACS) to model degradation pathways. Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Reference analogous diphenylethynyl benzene derivatives (e.g., ) to calibrate predictive models.

Q. How can conflicting spectroscopic data (e.g., overlapping signals in ¹H NMR) be resolved for this compound?

- Methodology : Apply 2D NMR techniques (COSY, HSQC) to assign overlapping aromatic protons. For bromine isotope splitting, use ¹H-¹³C HMBC to correlate Br-C coupling. Compare with deuterated analogs or employ dynamic NMR at variable temperatures to distinguish rotamers.

Q. What experimental designs minimize photodegradation during prolonged storage or reaction conditions?

- Methodology : Conduct accelerated stability studies under UV light (254 nm) and monitor degradation via HPLC . Use radical scavengers (e.g., BHT) or amber glassware to suppress photo-induced debromination. Reference degradation products observed in similar dibromoethylene systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.